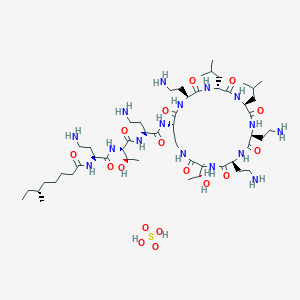
Colimycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacillus colistinus. It is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii . Colimycin sulfate is available in various forms, including oral tablets, topical creams, and powders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Colimycin sulfate is synthesized through a series of fermentation and chemical modification steps. The primary source of colistin is the fermentation of Bacillus colistinus . The fermentation broth undergoes pretreatment, reduced-pressure concentration, heating, and precipitation separation to extract colistin . The extracted colistin is then converted to colistin sulfate through a reaction with sulfuric acid .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of colistin, which is then subjected to chemical reactions to produce colistin sulfate . The final product is obtained through spray drying, resulting in a high-purity powder .
Chemical Reactions Analysis
Types of Reactions
Colimycin sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amines .
Scientific Research Applications
Colimycin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of polymyxins.
Biology: Employed in research on bacterial cell membrane disruption and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mechanism of Action
Colimycin sulfate exerts its effects by disrupting the bacterial cell membrane. It is a surface-active agent with both hydrophobic and lipophilic moieties . This compound interacts with the bacterial cytoplasmic membrane, altering its permeability and leading to cell death . This bactericidal effect is primarily due to the compound’s ability to bind to lipopolysaccharides and phospholipids in the bacterial membrane .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar mechanisms of action but higher toxicity.
Colistimethate sodium: A less toxic prodrug of colistin used for parenteral administration.
Uniqueness
Colimycin sulfate is unique due to its specific efficacy against multidrug-resistant Gram-negative bacteria and its availability in various forms for different routes of administration . Unlike polymyxin B, this compound is less toxic and can be used in a broader range of clinical applications .
Biological Activity
Colimycin sulfate, a polymyxin antibiotic, is primarily used to treat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its resurgence in clinical use is largely due to the increasing prevalence of antibiotic resistance. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies.
This compound exhibits its antibacterial effects through several mechanisms:
- Membrane Disruption : this compound interacts with the outer membrane of Gram-negative bacteria by displacing divalent cations (Mg²⁺ and Ca²⁺) from lipopolysaccharides (LPS). This destabilization leads to increased membrane permeability and ultimately bacterial cell lysis .
- Self-Promoted Uptake : The amphipathic nature of colimycin facilitates its uptake into bacterial cells. It first binds to the negatively charged phosphate groups on LPS, disrupting the membrane integrity and allowing further penetration .
- Inhibition of Respiratory Enzymes : Colimycin also inhibits key respiratory enzymes, which disrupts energy production in bacteria, contributing to its bactericidal activity .
- Anti-Endotoxin Activity : By binding to LPS, colimycin neutralizes its toxic effects, which can prevent septic shock caused by endotoxin release during bacterial lysis .
Clinical Efficacy
Recent studies have highlighted the effectiveness of this compound in treating infections caused by carbapenem-resistant organisms (CRO). Below is a summary of clinical findings:
Case Studies
- CNS Infection Treatment : A case study reported successful treatment of a central nervous system infection caused by carbapenem-resistant Acinetobacter baumannii using intraventricular this compound. The treatment resulted in satisfactory control of infection without notable nephrotoxicity or neurotoxicity .
- Retrospective Cohort Study : A multicenter study involving ICU patients demonstrated a significant clinical improvement rate with this compound treatment for severe infections due to CROs, with manageable rates of nephrotoxicity and other adverse effects .
Safety Profile
The safety profile of this compound has been a concern due to potential nephrotoxicity and neurotoxicity:
Properties
Molecular Formula |
C53H102N16O17S |
|---|---|
Molecular Weight |
1267.5 g/mol |
IUPAC Name |
(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1 |
InChI Key |
ZJIWRHLZXQPFAD-FPSDIOKYSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















